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Abstract
The atypical chemokine receptor 3 (ACKR3), formerly known as CXCR7, has emerged as a

critical player in the landscape of oncology. Unlike typical G protein-coupled receptors

(GPCRs), ACKR3 exhibits a unique signaling paradigm, primarily functioning through β-arrestin

pathways and acting as a scavenger for the chemokine CXCL12. Its overexpression is a

common feature across a spectrum of malignancies, including breast, lung, prostate, colorectal,

and brain cancers, and is frequently correlated with poor prognosis, increased tumor growth,

angiogenesis, and metastasis.[1][2][3][4][5][6] This technical guide provides a comprehensive

overview of the multifaceted role of ACKR3 in cancer progression and metastasis, detailing its

signaling networks, summarizing key quantitative data, outlining experimental methodologies

for its study, and visualizing its complex biological functions.

Introduction to ACKR3: An Atypical Receptor in
Cancer
ACKR3 is a seven-transmembrane receptor that binds to the chemokines CXCL12 and

CXCL11 with high affinity.[7][8] A defining feature of ACKR3 is its lack of canonical G protein-

mediated signaling due to a variation in the highly conserved DRYLAIV motif.[9] Instead, upon

ligand binding, ACKR3 predominantly recruits β-arrestins, leading to receptor internalization

and the activation of downstream signaling cascades that are distinct from classical GPCR
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pathways.[10][11][12] This atypical signaling, coupled with its function as a chemokine

scavenger that shapes CXCL12 gradients, positions ACKR3 as a crucial regulator of the tumor

microenvironment and a key driver of cancer progression.[4][5][11]

ACKR3 Expression and Clinical Significance in
Cancer
Elevated expression of ACKR3 is observed in a wide array of human cancers and often

correlates with advanced disease stage and poor patient outcomes.

Table 1: ACKR3 Expression in Various Cancers and Correlation with Clinicopathological

Features
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Cancer Type
ACKR3 Expression
Status

Correlation with
Clinicopathological
Features

Reference(s)

Colorectal Cancer

Significantly higher

mRNA and protein

levels in tumor tissues

compared to normal

tissues.

Associated with

increased severity and

progression of clinical

stages.

[9]

Breast Cancer

Overexpressed in

>30% of all breast

cancers, with robust

vascular staining.

Correlated with poor

overall survival,

reduced lung

metastasis-free

survival in invasive

ductal carcinomas,

and reduced relapse-

free survival in ER+

patients.

[4][5]

Lung Squamous Cell

Carcinoma (LUSC)

Highest transcript

levels among 21

cancer types in TCGA

data; overexpressed

in 60% of LUSC.

Correlated with

advanced stage,

lymphatic invasion,

and poor survival

rates.

[4][5]

Esophageal

Squamous Cell

Carcinoma

Overexpressed in

45% of cases.
--- [4][5]

Prostate Cancer

2-3 fold higher

expression in cancer

and metastatic lesions

than in benign tissue.

Promotes tumor

growth and resistance

to therapies.

[5][10]

Glioblastoma Overexpressed.

Associated with

increased vessel

density.

[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9622750/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5261856/
https://jnm.snmjournals.org/content/57/6/981
https://pmc.ncbi.nlm.nih.gov/articles/PMC5261856/
https://jnm.snmjournals.org/content/57/6/981
https://pmc.ncbi.nlm.nih.gov/articles/PMC5261856/
https://jnm.snmjournals.org/content/57/6/981
https://jnm.snmjournals.org/content/57/6/981
https://pmc.ncbi.nlm.nih.gov/articles/PMC9669249/
https://www.researchgate.net/figure/Regulation-of-ACKR3-expression-in-cancer-ACKR3-expression-in-cancer-cells-can-be_fig1_377692476
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12383005?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Melanoma High expression.
Associated with worse

overall survival.
[10]

Head and Neck

Squamous Cell

Carcinoma (HNSCC)

High expression.

Significantly

associated with tumor

invasion depth (T

status), lymph node

involvement (N

status), and higher

stage (III/IV).

[13]

Molecular Mechanisms: ACKR3 Signaling in Cancer
ACKR3-mediated signaling is central to its pro-tumorigenic functions. The primary mechanism

involves the recruitment of β-arrestin, which acts as a scaffold for various signaling complexes.

β-Arrestin-Mediated Signaling
Upon activation by ligands like CXCL12, ACKR3 recruits β-arrestin.[10][11] This interaction

initiates a cascade of downstream signaling events that promote cell survival, proliferation, and

migration.
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Caption: ACKR3 signaling cascade initiated by CXCL12 binding.
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Key downstream pathways activated by ACKR3 include:

MAPK/ERK Pathway: ACKR3 engagement can lead to the activation of the MAPK/ERK

pathway, promoting cell proliferation.[1][14]

PI3K/Akt Pathway: Activation of the PI3K/Akt pathway downstream of ACKR3 contributes to

cell survival and tumor growth.[9][14]

STAT3 Pathway: The CXCL12/ACKR3 axis can activate the STAT3 pathway, which in turn

promotes epithelial-mesenchymal transition (EMT) and metastasis in cancers like

esophageal cancer.[15]

TGF-β1/Smad Signaling: In head and neck squamous cell carcinoma, ACKR3 promotes cell

migration and invasion through the activation of the TGF-β1/Smad signaling axis.[13]

PKM2 and Glycolysis: CXCL12 signaling through ACKR3 can regulate the activity of

pyruvate kinase M2 (PKM2), leading to a metabolic shift towards glycolysis, which is a

hallmark of cancer.[16]

Interaction with CXCR4
ACKR3 and CXCR4, both receptors for CXCL12, can form heterodimers, leading to a

modulation of CXCR4 signaling.[14] This crosstalk is complex and can either enhance or inhibit

CXCR4-mediated effects depending on the cellular context.[17] Co-expression of ACKR3 with

CXCR4 can alter the phosphorylation of Akt but not ERK in response to CXCL12.[14]
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Caption: Interaction and distinct signaling of ACKR3 and CXCR4.
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Chemokine Scavenging and Gradient Formation
A crucial function of ACKR3 is its role as a scavenger of CXCL12.[4][5][11] By internalizing and

degrading CXCL12, ACKR3 shapes the extracellular chemokine gradient, which is critical for

directing the migration and metastasis of cancer cells.[4][5] This scavenging function can

paradoxically promote the metastasis of CXCR4-positive tumor cells by creating sharper, more

defined CXCL12 gradients for them to follow.

Role in Cancer Hallmarks
ACKR3 contributes to multiple hallmarks of cancer, driving tumor progression and metastasis

through various mechanisms.

Table 2: Contribution of ACKR3 to the Hallmarks of Cancer
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Hallmark of Cancer Role of ACKR3
Key
Mediators/Pathway
s

Reference(s)

Sustaining

Proliferative Signaling

Promotes cancer cell

proliferation and tumor

growth.

β-arrestin,

MAPK/ERK, PI3K/Akt
[10]

Activating Invasion

and Metastasis

Enhances cancer cell

migration, invasion,

and epithelial-

mesenchymal

transition (EMT).

STAT3, TGF-

β1/Smad, CXCL12

scavenging

[4][5][10][13][15]

Inducing Angiogenesis

Promotes the

formation of new

blood vessels to

supply the tumor.

Upregulation in tumor

endothelial cells,

ERK1/2

phosphorylation

[1][18]

Resisting Cell Death
Promotes tumor cell

survival.
PI3K/Akt [2]

Deregulating Cellular

Energetics

Shifts cellular

metabolism towards

glycolysis.

PKM2 [16]

Experimental Methodologies for Studying ACKR3
A variety of experimental techniques are employed to investigate the expression, function, and

signaling of ACKR3 in cancer.

Analysis of ACKR3 Expression
Immunohistochemistry (IHC): Used to detect ACKR3 protein expression in tumor tissues and

paired paracancerous tissues.

Protocol Outline: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and

rehydrated. Antigen retrieval is performed, followed by blocking of endogenous

peroxidases. Sections are incubated with a primary antibody against ACKR3, followed by
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a secondary antibody and a detection reagent. The signal is visualized with a chromogen,

and sections are counterstained.

Western Blotting: To quantify ACKR3 protein levels in fresh tissue samples and cultured cell

lines.

Protocol Outline: Protein lysates are prepared from tissues or cells, and protein

concentration is determined. Equal amounts of protein are separated by SDS-PAGE and

transferred to a membrane. The membrane is blocked and then incubated with a primary

antibody against ACKR3, followed by a horseradish peroxidase (HRP)-conjugated

secondary antibody. The signal is detected using a chemiluminescence substrate.

Quantitative Real-Time PCR (qPCR): To measure ACKR3 mRNA expression levels.

Protocol Outline: Total RNA is extracted from tissues or cells and reverse-transcribed into

cDNA. qPCR is performed using primers specific for ACKR3 and a reference gene. The

relative expression of ACKR3 is calculated using the ΔΔCt method.

Flow Cytometry: To analyze cell surface expression of ACKR3 on cancer cell lines.

Protocol Outline: Cells are harvested and incubated with a fluorescently labeled primary

antibody against ACKR3 or an isotype control antibody. The fluorescence intensity of the

cells is then analyzed using a flow cytometer.

Functional Assays
Cell Migration and Invasion Assays: To assess the role of ACKR3 in cancer cell motility.

Protocol Outline (Transwell Assay): Cancer cells are seeded in the upper chamber of a

Transwell insert (with or without a Matrigel coating for invasion assays). The lower

chamber contains a chemoattractant such as CXCL12. After incubation, non-

migrated/invaded cells on the upper surface of the membrane are removed, and the cells

that have migrated/invaded to the lower surface are fixed, stained, and counted.

In Vivo Xenograft Models: To study the effect of ACKR3 on tumor growth and metastasis in a

living organism.
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Protocol Outline: Human cancer cells with varying levels of ACKR3 expression (e.g.,

overexpression or knockdown) are subcutaneously or orthotopically injected into

immunocompromised mice. Tumor growth is monitored over time. For metastasis studies,

cells can be injected intravenously, and metastatic lesions in distant organs are analyzed

at the end of the experiment.

Caption: Workflow for investigating ACKR3 function in cancer.

Therapeutic Targeting of ACKR3
Given its significant role in promoting cancer progression, ACKR3 has emerged as a promising

therapeutic target.[2][4][5] Strategies to inhibit ACKR3 function include:

Small Molecule Inhibitors: Several small molecule inhibitors that block ACKR3 activity have

been developed and have shown efficacy in limiting tumor growth in preclinical models.[4][5]

[10]

Monoclonal Antibodies: Antibodies targeting ACKR3 can block ligand binding and

subsequent signaling, thereby reducing tumor angiogenesis and growth.[18]

Targeted Imaging Agents: Radiolabeled ACKR3-targeted monoclonal antibodies are being

evaluated for noninvasive in vivo imaging of ACKR3 expression, which could aid in diagnosis

and patient stratification.[2]

Conclusion and Future Directions
ACKR3 is a key atypical chemokine receptor that plays a multifaceted and pro-tumorigenic role

in a wide range of cancers. Its unique signaling properties and its function as a chemokine

scavenger make it a central node in the complex network of interactions that drive tumor

progression and metastasis. A deeper understanding of the molecular intricacies of ACKR3

signaling and its crosstalk with other pathways will be crucial for the development of novel and

effective anti-cancer therapies. Future research should focus on elucidating the context-

dependent functions of ACKR3 in different tumor microenvironments and on developing more

specific and potent inhibitors of this critical cancer-promoting receptor. The constitutive activity

of ACKR3 also presents a novel therapeutic avenue, with inverse agonists showing potential in

suppressing basal cell motility.[19] As our knowledge of ACKR3 biology expands, so too will the

opportunities for its therapeutic exploitation in the fight against cancer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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